molecular formula C11H13BrO3 B1271243 5-Bromo-2-butoxybenzoic acid CAS No. 60783-92-8

5-Bromo-2-butoxybenzoic acid

Cat. No. B1271243
CAS RN: 60783-92-8
M. Wt: 273.12 g/mol
InChI Key: RCXOVWCSSBXAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromobenzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 5-bromoanthranilic acid was used as a precursor in the synthesis of novel metal(II) complexes, indicating the potential for bromobenzoic acids to act as building blocks in complex formation . Additionally, 2-bromobenzoic acids have been utilized in the construction of spiro compounds through free radical reactions, demonstrating their versatility in synthetic organic chemistry . These studies suggest that 5-Bromo-2-butoxybenzoic acid could similarly be synthesized and used in the formation of various organic compounds and metal complexes.

Molecular Structure Analysis

The molecular structure of bromobenzoic acid derivatives has been extensively studied using various spectroscopic techniques. For example, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were investigated using FT-IR, FT-Raman, and UV spectroscopy, as well as DFT calculations . This comprehensive approach to understanding the molecular structure could be applied to 5-Bromo-2-butoxybenzoic acid to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

Bromobenzoic acids are known to participate in a variety of chemical reactions. The free radical reactions involving 2-bromobenzoic acids lead to the formation of diverse spiro compounds , while the regioselective bromocyclization of 2-alkynylbenzoic acids results in the synthesis of isobenzofuran derivatives . These reactions highlight the reactivity of bromobenzoic acids and suggest that 5-Bromo-2-butoxybenzoic acid could also undergo similar transformations to yield novel chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzoic acid derivatives have been characterized in several studies. For instance, the thermodynamic properties of 2-amino-5-bromobenzoic acid were calculated, revealing the relationship between standard heat capacity, entropy, enthalpy changes, and temperature . The luminescent and vibrational properties of a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid were explored, indicating the potential for such compounds in materials science applications . These findings provide a foundation for predicting the properties of 5-Bromo-2-butoxybenzoic acid, which could be expected to exhibit similar behavior in terms of thermodynamics and luminescence.

Scientific Research Applications

Metabolic Pathways

Research involving 5-Bromo-2-butoxybenzoic acid's analogues, such as 4-Bromo-2,5-dimethoxyphenethylamine, has been explored to understand their metabolism in different species, including humans. The metabolic pathways, which involve oxidative deamination and demethylation processes, are crucial for assessing potential toxic effects and interspecies differences in drug metabolism (Carmo et al., 2005).

Structural Characterization

Structural characterization of similar bromobenzoic acid derivatives, such as 4-bromo-3,5-dihydroxybenzoic acid, has been conducted to facilitate the development of medicaments. The structural identification using Mass Spectrometry is a critical step in synthesizing new pharmaceutical compounds (Xu Dong-fang, 2000).

Synthesis of Derivatives

Research in synthesizing derivatives of bromobenzoic acids, like 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, has been essential for the development of potential pharmaceutical agents. The synthesis process involves complex reactions like carboxylation and provides insights into the creation of new drugs (Khalifa et al., 1982).

Molecular Recognition Studies

Studies on molecular recognition involving derivatives of dihydroxybenzoic acid, akin to 5-Bromo-2-butoxybenzoic acid, reveal the complex interactions at the molecular level. Such research is pivotal for understanding how molecular assemblies form and function (Varughese & Pedireddi, 2006).

Antipsychotic Agent Development

The development of antipsychotic agents using bromobenzoic acid derivatives demonstrates the pharmaceutical potential of these compounds. Research in this area focuses on synthesis and testing of derivatives to explore their efficacy as inhibitors of certain biological targets (Högberg et al., 1990).

Isolation from Natural Sources

Derivatives of bromobenzoic acids, similar to 5-Bromo-2-butoxybenzoic acid, have been isolated from natural sources like red algae. Such compounds have been studied for their structural properties and potential biological activities (Zhao et al., 2004).

properties

IUPAC Name

5-bromo-2-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXOVWCSSBXAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366433
Record name 5-bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxybenzoic acid

CAS RN

60783-92-8
Record name 5-bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.